molecular formula C10H16BNO3 B1379905 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS No. 1421846-79-8

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B1379905
CAS No.: 1421846-79-8
M. Wt: 209.05 g/mol
InChI Key: ZHXDQNNFDJRLCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Scientific Research Applications

Synthesis and Structural Analysis

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole and similar compounds have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) explored the synthesis and crystal structure of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. These studies also employed density functional theory (DFT) to calculate molecular structures, offering insights into their physicochemical properties (Huang et al., 2021).

Potential in Polymer Chemistry

Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structure have been used in the synthesis of various polymers. Kawashima et al. (2013) successfully developed a compound for the synthesis of naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers, demonstrating its utility in polymer chemistry (Kawashima et al., 2013).

Applications in Organic Synthesis

The synthesis of heteroaryl-linked benzimidazoles through microwave-assisted boronate ester formation indicates the role of such compounds in facilitating organic synthesis processes. Rheault et al. (2009) highlighted their utility in producing a variety of heteroaryl-substituted benzimidazoles, showcasing the versatility of these compounds in organic chemistry (Rheault et al., 2009).

Role in Development of Fluorescent Probes

Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, including indole, using a compound with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This highlights its potential in the development of advanced fluorescent probes for various applications (Shen You-min, 2014).

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7-8(6-13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXDQNNFDJRLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a sealed vessel were charged 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole (169 g, 0.569 mol), 25% aqueous ammonia (1500 mL), and ethanol (1500 mL). The reaction mixture was heated to 60° C. After 6 hours, the reaction mixture was concentrated under reduced pressure. The residue was purified via chromatography on silica gel (0-5% methanol/dichloromethane, linear gradient) to give 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. MS ESI calc'd. for C10H16BNO3 [M]+ 209. found 209. 1H NMR (400 MHz, CDCl3) δ 8.54 (s, 1H), 2.40 (s, 3H), 1.31 (s, 12H).
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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